molecular formula C8H7NO2 B2732880 5-Amino-1-benzofuran-3(2H)-one CAS No. 1174298-02-2

5-Amino-1-benzofuran-3(2H)-one

Cat. No. B2732880
CAS RN: 1174298-02-2
M. Wt: 149.149
InChI Key: HRIKKYVARILYMF-UHFFFAOYSA-N
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Description

5-Amino-1-benzofuran-3(2H)-one, also known as ABF, is a heterocyclic organic compound that has been extensively studied due to its potential applications in scientific research. ABF is structurally similar to serotonin, a neurotransmitter that regulates mood, appetite, and sleep. ABF has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.

Scientific Research Applications

Synthesis and Characterization

  • A study by Gabriele et al. (2007) developed an efficient synthesis of 2-benzofuran-2-ylacetamides, starting from 1-(2-allyloxyaryl)-2-yn-1-ols. This method is based on sequential homobimetallic catalysis, showing the potential of 5-Amino-1-benzofuran-3(2H)-one derivatives in synthetic organic chemistry.

Bioactivity and Pharmacology

  • Lavanya, Sribalan, and Padmini (2017) synthesized new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide, to develop new bioactive chemical entities. These compounds were evaluated for antimicrobial, anti-inflammatory, and radical scavenging activities, indicating the bioactive potential of benzofuran derivatives (Lavanya et al., 2017).

Synthesis of Novel Compounds

  • A study by Prashanth et al. (2013) focused on the synthesis of new benzamides related to Schiff base, incorporating benzofuran. The study included the characterization and antimicrobial evaluation of these compounds, highlighting the versatility of benzofuran derivatives in synthesizing novel chemical entities.

Synthesis and Quantum Studies

  • Halim and Ibrahim (2022) conducted a study on the synthesis and quantum studies of novel benzofuran-based compounds. Their research included analysis of thermodynamic properties and spectral data, providing insights into the chemical behavior and properties of such compounds (Halim & Ibrahim, 2022).

Spectroscopic Analysis

  • In 2018, Hiremath et al. synthesized 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione and conducted a comprehensive spectroscopic, reactivity, optoelectronic, and drug likeness analysis. This study underscores the potential applications of benzofuran derivatives in drug discovery and materials science (Hiremath et al., 2018).

properties

IUPAC Name

5-amino-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIKKYVARILYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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